![molecular formula C15H17ClN2O2 B2832436 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide CAS No. 850351-79-0](/img/structure/B2832436.png)
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide
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Description
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of adenosine receptor agonists and has been found to exhibit a high affinity for the A1 adenosine receptor subtype.
Scientific Research Applications
Synthesis and Characterization for Antimicrobial Activities
Compounds synthesized from related chemical structures, such as 2-(4-Chloro-3-methylphenoxy)acetohydrazide derivatives, have been characterized and evaluated for their antibacterial and antifungal activities. These studies involve the synthesis of novel imines and thiazolidinones, highlighting the antimicrobial potential of these compounds. This suggests that 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide could be a candidate for similar antimicrobial evaluations (Fuloria et al., 2009).
Potential in Anesthetic Formulations
Although directly related to a different chemical class, the study of ketamine and acepromazine for producing surgical depth anesthesia in animals points to a broader research area where structurally complex compounds are investigated for their anesthetic properties. This indicates the importance of exploring novel compounds, including 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide, for potential veterinary or even human anesthetic applications (Shucard et al., 1975).
Role in Drug Design and Discovery
In the realm of green chemistry, the design and discovery of new drug molecules with potential analgesic and antipyretic properties have been explored using environmentally friendly synthesis methods. This area of research emphasizes the importance of novel compounds, such as 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide, in developing new therapeutic agents with reduced environmental impact (Dathu Reddy et al., 2014).
Environmental Fate and Photoreactivity
Research on the environmental fate and photoreactivity of chloroacetamide herbicides and their metabolites in liver microsomes from human and rat samples provides insight into how structurally related compounds behave in biological and environmental systems. These studies can inform the research on 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide, particularly in understanding its stability, degradation, and potential environmental impact (Coleman et al., 2000).
Analytical Method Development
The development of sensitive and accurate methods for determining phenoxy herbicides in water samples showcases the importance of analytical chemistry in monitoring environmental pollutants. This research domain could be applicable to 2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide, especially in developing methods for its detection and quantification in environmental samples (Nuhu et al., 2012).
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-11-8-12(16)4-5-13(11)20-9-14(19)18-15(10-17)6-2-3-7-15/h4-5,8H,2-3,6-7,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMMDZZYKKVNJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(1-cyanocyclopentyl)acetamide |
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